D-Alanine, 3-fluoro-, hydrochloride is a chiral amino acid derivative characterized by the presence of a fluorine atom at the beta position of the alanine structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry, due to its unique properties imparted by the fluorine substitution. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory and industrial use.
D-Alanine, 3-fluoro-, hydrochloride is classified as a fluorinated amino acid. It is derived from D-alanine, which is one of the two enantiomers of alanine, an essential amino acid involved in protein synthesis. The compound's systematic name reflects its structure, indicating the presence of a fluorine atom and hydrochloride salt form. It is cataloged under the CAS number 39621-34-6 and can be sourced from chemical suppliers specializing in amino acids and derivatives.
The synthesis of D-Alanine, 3-fluoro-, hydrochloride typically involves several key steps:
In industrial settings, large-scale production may utilize continuous flow reactors to enhance reaction efficiency and yield. Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity levels necessary for research and pharmaceutical applications.
The molecular formula for D-Alanine, 3-fluoro-, hydrochloride is C₃H₈ClFNO₂. Its structure includes:
The compound exhibits chirality due to the presence of an asymmetric carbon atom in its structure, which contributes to its biological activity and interactions with enzymes and receptors.
D-Alanine, 3-fluoro-, hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include sodium azide or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.
The mechanism of action for D-Alanine, 3-fluoro-, hydrochloride involves its interaction with biological molecules:
D-Alanine, 3-fluoro-, hydrochloride typically appears as a white crystalline solid. Its solubility in water is enhanced due to the hydrochloride form, making it suitable for various biochemical applications.
The presence of fluorine imparts unique electronic properties that can affect the compound's reactivity and stability compared to non-fluorinated analogs. Its melting point and boiling point are influenced by the molecular interactions facilitated by the hydrochloride salt form.
D-Alanine, 3-fluoro-, hydrochloride has diverse applications across several scientific domains:
Chiral auxiliaries enable precise stereocontrol in synthesizing enantiopure 3-fluoro-D-alanine derivatives. Fluorinated oxazolidinones serve as effective auxiliaries due to their ability to direct diastereoselective reactions. For instance, Bravo et al. developed a fluorinated oxazolidinone auxiliary synthesized from (S)-methyl-1-naphthylsulfoxide and α,α-difluorophenylacetic acid-derived imidoyl chloride. This auxiliary facilitated Aldol condensations with high diastereoselectivity (syn/anti ratios >20:1), attributed to the fluorine atom’s electronic influence on transition-state stability [2]. The auxiliary’s rigidity and electron-withdrawing fluorinated moiety minimize epimerization risks during amino acid backbone formation. Post-condensation, acidic hydrolysis releases enantiomerically pure 3-fluoro-D-alanine in >95% enantiomeric excess (ee) [2] [7].
Table 1: Chiral Auxiliaries for 3-Fluoro-D-Alanine Synthesis
Auxiliary Type | Substrate | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
---|---|---|---|---|
Fluorinated Oxazolidinone | Aldehydes | >20:1 | 78–85 | [2] |
Sulfinyl Imine | Fluoropyruvate | 96% de | 82 | [7] |
Pd-Enolate Complex | α-Keto Esters | 92% ee | 70 | [7] |
Alternative approaches include Davis’ α-fluoro sulfinimine building blocks, derived from enantiopure oxazolidinones. Electrophilic fluorination using Selectfluor® followed by asymmetric Strecker reactions yields 3-fluorophenylalanine precursors with 96% diastereomeric excess [7].
Catalytic hydrogenation of fluorinated imines provides atom-efficient access to chiral 3-fluoro-D-alanine precursors. Pd and Pt catalysts exhibit superior stereoselectivity over Ni or Co analogues due to reduced isomerization side reactions. For example, hydrogenation of N-(D-α-methylbenzyl) fluoroacetaldimine over Pd/C (40 psi H₂) delivers the N-protected 3-fluoro-D-alanine derivative in 89% yield and >99% ee. The catalyst’s low propensity for imine isomerization prevents racemization, unlike Ni catalysts, which generate symmetric amine byproducts via substrate rearrangement [3] [5].
Table 2: Catalyst Performance in Imine Hydrogenation
Catalyst | Imine Substrate | Selectivity (%) | Byproducts | Reference |
---|---|---|---|---|
Pd/C | R₁–CH=N–CH₂–R₂ | 98 | <2% (R₁/R₂ isomerization) | [3] |
Ni/Al₂O₃ | R₁–CH=N–CH₂–R₂ | 65 | R₁–CH₂–NH–CH₂–R₁ (up to 30%) | [3] |
PtO₂ | Ar–CH=N–CH₂–CO₂Et | 95 | None detected | [5] |
Layered double hydroxide (LDH)-derived catalysts (e.g., Pd/MgAl-MMO) enhance selectivity further. Calcined LDH supports generate highly dispersed Pd sites and basic surfaces that suppress dehydrofluorination, a common side reaction in fluorinated amino acid synthesis [8].
Nucleophilic displacement of leaving groups in serine derivatives offers a direct route to 3-fluoro-D-alanine. Key reagents include diethylaminosulfur trifluoride (DAST), XtalFluor-E®, and Deoxofluor®, which convert hydroxyl groups to fluorides with stereoinversion. Hoveyda’s method converts L-serine-derived oxazolidinones 5 to 3-fluoro-D-alanine precursors 1b using Deoxofluor (89% yield, 98% ee). The oxazolidinone ring shields the carboxylate, preventing β-elimination [7].
Voyer et al. adapted this for solid-phase peptide synthesis (SPPS), fluorinating Fmoc-serine-OH with XtalFluor-E and triethylamine trihydrofluoride (TEA-3HF). This yields Fmoc-3-fluoro-D-alanine-OH (1c) in 75% yield, compatible with standard SPPS protocols [7]. Electrochemical fluorination provides a metal-free alternative: Baran’s method uses Selectfluor®/nitrate mediators under anodic oxidation to fluorinate N-protected L-valine, adaptable to serine derivatives with retention of configuration [7].
Cleavage of N-protecting groups is critical for liberating free 3-fluoro-D-alanine. Chiral amines like D-α-methylbenzylamine serve as temporary directors, removable via catalytic hydrogenolysis. US Patent 3,903,150 details hydrogenolysis of N-(D-α-methylbenzyl)-3-fluoro-D-alanine over Pd(OH)₂/C ("Pearlman’s catalyst") in aqueous ethanol (40 psi H₂). This step achieves quantitative deprotection without racemization or C–F bond cleavage [10]. Acidic hydrolysis resolves esters or amides: N-(D-α-carboxybenzyl) intermediates undergo 6M HCl reflux to yield 3-fluoro-D-alanine hydrochloride [4].
Table 3: Deprotection Methods for N-Substituted 3-Fluoro-D-Alanine
N-Protecting Group | Removal Method | Conditions | Yield (%) | Reference |
---|---|---|---|---|
D-α-Methylbenzyl | Hydrogenolysis | Pd(OH)₂/C, H₂ (40 psi) | 95 | [10] |
D-α-Carboxybenzyl | Acid Hydrolysis | 6M HCl, reflux, 12h | 90 | [4] |
Benzylidene | Hydrolysis | 0.1M H₂SO₄, 80°C, 3h | 85 | [1] |
Enzymatic hydrolysis using hog kidney D-amino acid oxidase resolves racemic N-alkyl derivatives, though chemical methods dominate industrial synthesis [4] [10].
Radiolabeling 3-fluoro-D-alanine with fluorine-18 (t₁/₂ = 109.8 min) enables positron emission tomography (PET) imaging of amino acid metabolism. Direct nucleophilic [¹⁸F]fluorination faces challenges due to the low nucleophilicity of [¹⁸F]F⁻ and competing elimination. Scholz and colleagues circumvented this using prosthetic groups: 2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl arabinose couples with silylated uracils before deprotection to form [¹⁸F]FMAU (2′-deoxy-2′-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil), a thymidine analog [6].
Solvent choice critically impacts radiochemical yield (RCY). Replacing toxic 1,2-dichloroethane (DCE, USP Class 1) with 1,4-dioxane in Friedel-Crafts couplings improved RCY by 15% due to enhanced solubility of glycosyl donors. Automated modules (e.g., AllinOne®) integrate [¹⁸F]fluoride drying, glycosylation, and HPLC purification, producing [¹⁸F]FMAU in 25 ± 3% RCY (end-of-synthesis) suitable for clinical use [6] [9].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9